

The Discovery of PCSK9 and its Role in Cholesterol Homeostasis

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Compound of Interest		
Compound Name:	Pcsk9-IN-9	
Cat. No.:	B12391094	Get Quote

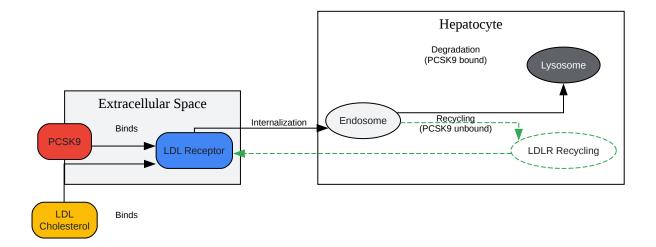
The journey to targeting PCSK9 began in 2003 when French researchers identified gain-offunction mutations in the PCSK9 gene as a cause of autosomal dominant
hypercholesterolemia, a genetic disorder characterized by high levels of low-density lipoprotein
(LDL) cholesterol.[1][2][3] This discovery pinpointed PCSK9 as a key regulator of cholesterol
metabolism.[1] Subsequent studies revealed that PCSK9 is a serine protease that is highly
expressed in the liver.[4][5][6] It is synthesized as a zymogen that undergoes autocatalytic
cleavage in the endoplasmic reticulum before being secreted.[1][7]

Further research elucidated that circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDL receptor (LDLR) on the surface of hepatocytes.[8] This binding prevents the LDLR from recycling back to the cell surface after it has delivered LDL cholesterol into the cell. Instead, the PCSK9-LDLR complex is targeted for degradation in lysosomes.[4][5][9] The reduction in the number of LDLRs on the cell surface leads to decreased clearance of LDL cholesterol from the bloodstream, resulting in higher circulating LDL-C levels.[4][9][10] Conversely, loss-of-function mutations in PCSK9 were found to be associated with low LDL-C levels and a reduced risk of cardiovascular disease, providing strong genetic validation for PCSK9 as a therapeutic target.[2][5][11]

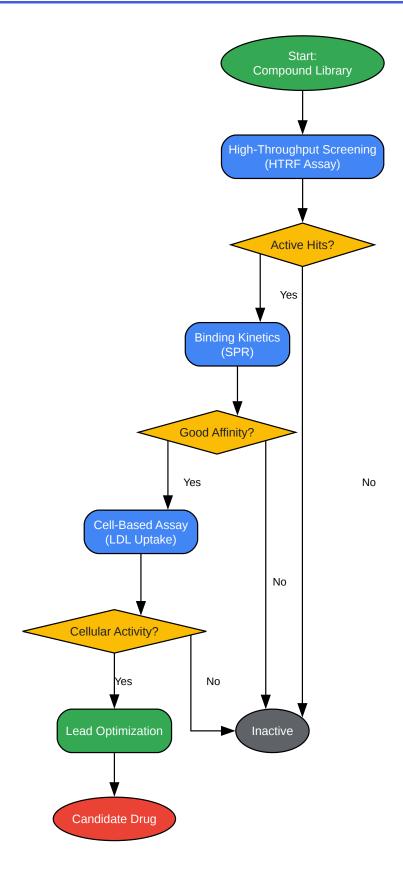
Mechanism of Action of PCSK9

The primary mechanism by which PCSK9 increases circulating LDL cholesterol is through the degradation of the LDL receptor. By inhibiting PCSK9, more LDL receptors are available on the surface of liver cells to remove LDL cholesterol from the blood.









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